Epipodophyllotoxin derivitive
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Overview
Description
Epipodophyllotoxin derivatives are compounds derived from epipodophyllotoxin, a naturally occurring substance found in the root of the American Mayapple plant (Podophyllum peltatum) . These derivatives, such as etoposide and teniposide, are widely used in cancer treatment due to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epipodophyllotoxin derivatives can be synthesized through various chemical reactions. One common method involves the reaction of podophyllotoxin with sodium azide to form epipodophyllotoxin 4β-azide, which is then reduced via catalytic hydrogenolysis to produce 4β-aminoepipodophyllotoxin . This intermediate can be further modified by condensation with sulfonyl chloride, acyl chloride, or carboxylic acid to yield various derivatives .
Industrial Production Methods
Industrial production of epipodophyllotoxin derivatives often involves multi-enzyme cascades in microbial systems such as Escherichia coli. This method allows for the sustainable production of these compounds by reconstituting the biosynthetic reactions of the plant Sinopodophyllum hexandrum .
Chemical Reactions Analysis
Types of Reactions
Epipodophyllotoxin derivatives undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert epipodophyllotoxin derivatives into their reduced forms.
Common Reagents and Conditions
Common reagents used in the synthesis of epipodophyllotoxin derivatives include sodium azide, sulfonyl chloride, acyl chloride, and carboxylic acid . Reaction conditions often involve temperatures around 45°C and the use of triethylamine as a reagent for binding acids .
Major Products Formed
Major products formed from these reactions include various epipodophyllotoxin derivatives with enhanced cytotoxic activity against cancer cells .
Scientific Research Applications
Epipodophyllotoxin derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of other biologically active molecules.
Biology: They serve as tools for studying cell cycle regulation and apoptosis.
Mechanism of Action
Epipodophyllotoxin derivatives exert their effects by inhibiting topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks, preventing the cell from entering the mitotic phase of cell division and ultimately causing cell death . These compounds primarily act during the G2 and S phases of the cell cycle .
Comparison with Similar Compounds
Epipodophyllotoxin derivatives are unique due to their specific mechanism of action and high efficacy against drug-resistant cancer cells . Similar compounds include:
Podophyllotoxin: The parent compound from which epipodophyllotoxin is derived.
4′-Demethylepipodophyllotoxin: A related compound with pronounced biological activity.
Etoposide and Teniposide: Semi-synthetic derivatives of epipodophyllotoxin widely used in cancer treatment.
These compounds share similar mechanisms of action but differ in their specific chemical structures and clinical applications.
Properties
CAS No. |
111712-42-6 |
---|---|
Molecular Formula |
C30H34O13 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C30H34O13/c1-12-37-10-21-28(41-12)24(31)25(32)30(42-21)43-26-15-8-18-17(39-11-40-18)7-14(15)22(23-16(26)9-38-29(23)33)13-5-19(34-2)27(36-4)20(6-13)35-3/h5-8,12,16,21-26,28,30-32H,9-11H2,1-4H3 |
InChI Key |
IEPCYJLTAGEWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)O)O |
Origin of Product |
United States |
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